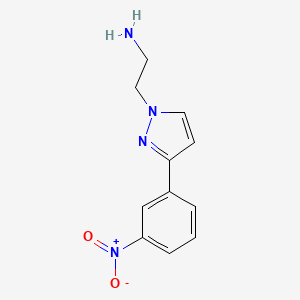

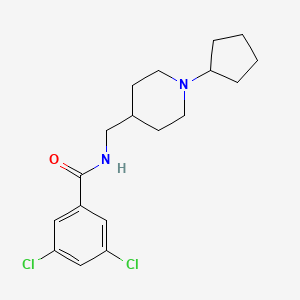

![molecular formula C14H11N3O2S2 B2638536 N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 325978-27-6](/img/structure/B2638536.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide

説明

“N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a chemical compound. It has been mentioned in the context of reactions with Ru (PPh 3) 3 ClH (CO) and Ru (PPh 3) 3 (CO) 2 H 2 precursors to afford organo-carboxamide ruthenium (II) complexes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of N - (benzo [ d ]thiazol-2-yl)pyrazine-2-carboxamide ( HL1) and N - (1H-benzo [ d ]imidazol-2-yl)pyrazine-2-carboxamide ( HL2) ligands with Ru (PPh 3) 3 ClH (CO) and Ru (PPh 3) 3 (CO) 2 H 2 precursors afforded the respective organo-carboxamide ruthenium ( II) complexes .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography . The solid-state structures of these complexes confirm distorted octahedral geometries around the Ru ( II) atoms, containing one bidentate anionic carboxamidate ligand and four auxiliary ligands (PPh 3 /CO/H/Cl) .Chemical Reactions Analysis

The Ru ( II) complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones, giving a maximum turnover number (TON) of 990 within 6 h . The catalytic activities of the Ru ( II) complexes were dependent on both the carboxamidate and auxiliary ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the properties of 6-Chloro- N - (6- (2-chlorophenyl)- [1,2,4]triazolo [3,4-b] [1,3,4]thiadiazol-3-yl)benzo [ d ]thiazol-2-amine were analyzed using IR, 1 H NMR, 13 C NMR, and MS .科学的研究の応用

- The active hydrogen on C-2 of cyanoacetamides participates in condensation and substitution reactions, making them versatile building blocks for organic heterocycles .

- By reacting N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide with cyclohexanone, sulfur, and aluminum oxide under microwave irradiation, thiophene derivatives can be synthesized in high yields .

- The diverse biological activities reported for many cyanoacetamide derivatives have drawn attention from biochemists. These compounds may evolve into better chemotherapeutic agents .

- These benzothiazole derivatives have been investigated for their biological activity and potential as drug candidates .

- The compound can participate in [3 + 2] cycloaddition reactions with alkyne moieties, leading to the formation of thiophenes .

Heterocyclic Synthesis

Thiophene Derivatives

Biologically Active Compounds

2-Arylbenzothiazoles

Cycloaddition Reactions

Thiazole-Based Compounds

作用機序

Target of Action

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of this compound is likely to be the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .

Mode of Action

It is known that benzothiazole derivatives can inhibit the dpre1 enzyme . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the death of the bacteria .

Biochemical Pathways

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption and distribution profiles . The impact of these properties on the bioavailability of N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide would need to be studied further.

Result of Action

The result of the action of N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting cell wall biosynthesis, this compound causes the death of the bacteria .

将来の方向性

Future research could focus on the development of new compounds based on the “N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide” scaffold. For instance, the synthesis of new benzothiazole based anti-tubercular compounds has been highlighted as a promising area of research . Additionally, the distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide suggest potential future directions .

特性

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S2/c1-8(18)15-9-4-5-10-12(7-9)21-14(16-10)17-13(19)11-3-2-6-20-11/h2-7H,1H3,(H,15,18)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGFDRYLKPLRIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001320744 | |

| Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822400 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

CAS RN |

325978-27-6 | |

| Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

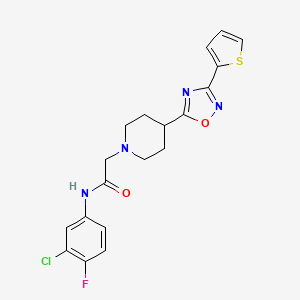

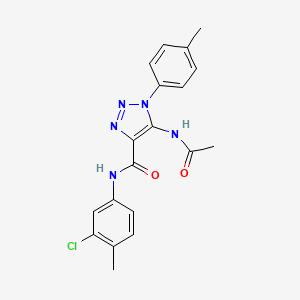

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2638454.png)

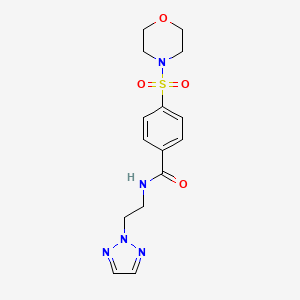

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2638455.png)

![Ethyl 2-(2,3-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2638457.png)

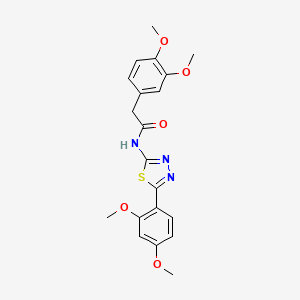

![(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2638458.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2638460.png)

![N-(2,5-dimethylphenyl)-N'-{2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}urea](/img/structure/B2638466.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2638471.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2638474.png)